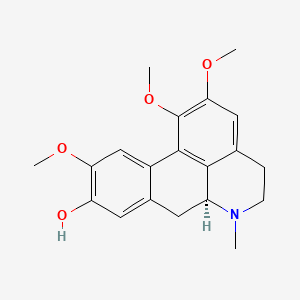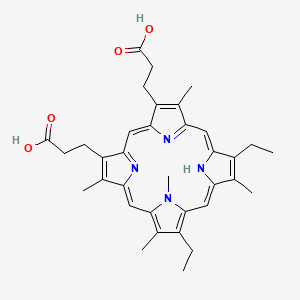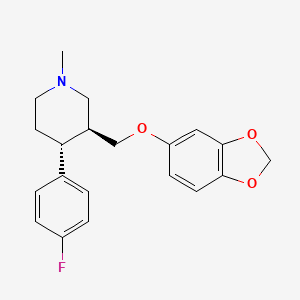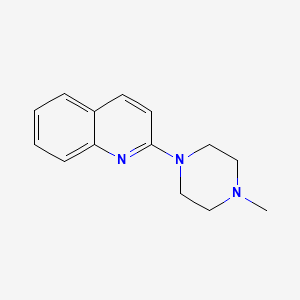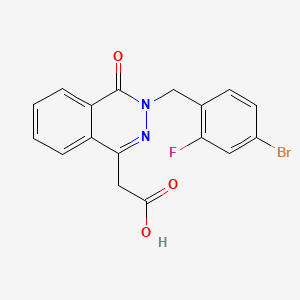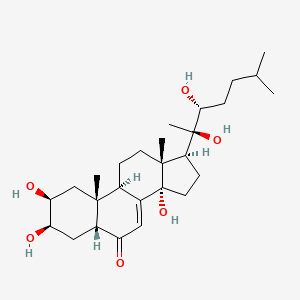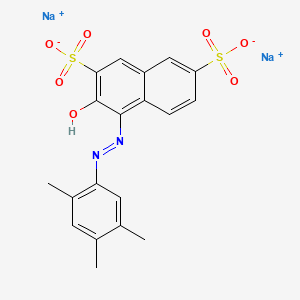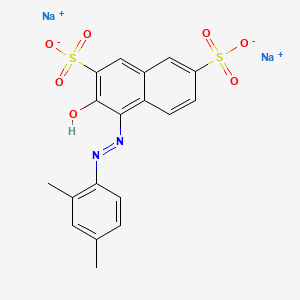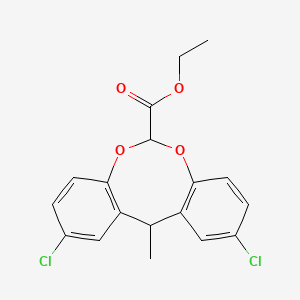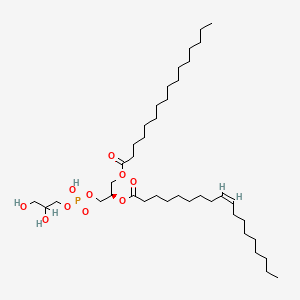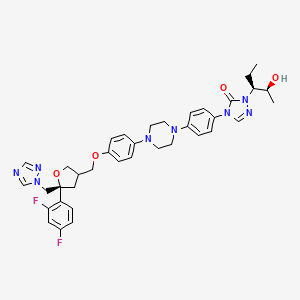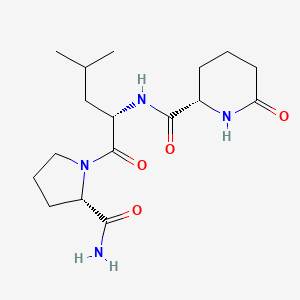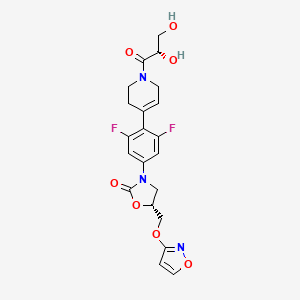![molecular formula C32H47N3O5 B1679114 tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 159614-69-4](/img/structure/B1679114.png)
tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Overview
Description
PD 154740 is a synthetic organic compound known for its role as an antagonist of the tachykinin neurokinin3 (NK3) receptor . The compound is characterized by its complex molecular structure, which includes a tert-butyl group and a carbamate moiety . PD 154740 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Preparation Methods
The synthesis of PD 154740 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the tert-butyl carbamate intermediate: This step involves the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butyl carbamate intermediate.
Coupling reaction: The intermediate is then coupled with a phenylpropanoic acid derivative under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain PD 154740 in high purity.
Chemical Reactions Analysis
PD 154740 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: PD 154740 can be reduced using reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PD 154740 has a wide range of scientific research applications, including:
Neuropharmacology: The compound is used to study the role of NK3 receptors in the central nervous system and their involvement in various neurological disorders.
Drug Development: PD 154740 serves as a lead compound for the development of new therapeutic agents targeting NK3 receptors.
Biological Research: The compound is used in various biological assays to investigate the physiological and pathological roles of NK3 receptors.
Industrial Applications:
Mechanism of Action
PD 154740 exerts its effects by binding to and antagonizing the NK3 receptor . This receptor is a member of the tachykinin receptor family and is involved in various physiological processes, including pain perception, inflammation, and neurotransmission . By blocking the NK3 receptor, PD 154740 inhibits the action of endogenous tachykinins, leading to a reduction in their physiological effects . The molecular targets and pathways involved in this mechanism include the inhibition of NK3 receptor-mediated signaling pathways .
Comparison with Similar Compounds
PD 154740 is unique in its structure and mechanism of action compared to other NK3 receptor antagonists. Similar compounds include:
PD 157672: Another NK3 receptor antagonist with a different structural framework.
SR 142801: Another NK3 receptor antagonist with a unique structure and pharmacological profile.
PD 154740 stands out due to its specific binding affinity and selectivity for the NK3 receptor, making it a valuable tool in neuropharmacological research .
Properties
CAS No. |
159614-69-4 |
|---|---|
Molecular Formula |
C32H47N3O5 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C32H47N3O5/c1-31(2,3)40-30(39)34-27(23-25-17-11-9-12-18-25)28(37)35-29(38)32(4,24-26-19-13-10-14-20-26)33-21-15-7-5-6-8-16-22-36/h9-14,17-20,27,33,36H,5-8,15-16,21-24H2,1-4H3,(H,34,39)(H,35,37,38)/t27-,32+/m0/s1 |
InChI Key |
LLSVPRQAIHTVBK-QVWWMRLHSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(C)(CC2=CC=CC=C2)NCCCCCCCCO |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)NCCCCCCCCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(C)(CC2=CC=CC=C2)NCCCCCCCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-(1-(8-hydroxyoctylcarbamoyl)-1-methyl-2-phenylethylcarbamoyl)-2-phenylethyl)carbamic acid tert-butyl ester PD 154740 PD 154740, (L,DL)-isomer PD 154740, (L,L)-isomer PD-154740 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


